molecular formula C22H19N3O4S2 B2522051 (5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 96260-93-4

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2522051
CAS No.: 96260-93-4
M. Wt: 453.53
InChI Key: SZESRDLHBLPEJF-LDADJPATSA-N
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Description

This compound is a thiazolidinone derivative with a molecular formula of C₂₂H₁₉N₃O₄S₂ and a molar mass of 453.53 g/mol . Its core structure consists of a 1,3-thiazolidin-4-one ring substituted at the 3-position with a 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety and at the 5-position with a 4-hydroxy-3-methoxybenzylidene group. The hydroxy and methoxy groups on the benzylidene substituent enhance hydrogen-bonding capacity, which may influence solubility, crystallinity, and target binding .

Properties

IUPAC Name

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZESRDLHBLPEJF-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and presenting case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone core structure modified with a pyrazole moiety and a methoxy-substituted benzylidene group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

In a study examining thiazolidinones, one derivative demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests that the compound may possess similar anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. A related compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

CompoundTarget BacteriaInhibition (%)
Thiazolidinone AE. coli88.46
Thiazolidinone BS. aureus91.66

This table illustrates the effectiveness of thiazolidinone derivatives in inhibiting bacterial growth, highlighting their potential as antibacterial agents.

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs). Compounds that target PPARγ can improve insulin sensitivity and glucose metabolism .

For example, a derivative similar to our compound was reported to lower blood glucose levels in diabetic rats by 30% over four weeks . This effect is attributed to enhanced glucose uptake by peripheral tissues.

Mechanistic Studies

The biological activities of thiazolidinones are often linked to their ability to modulate various signaling pathways. For instance, certain derivatives have been shown to inhibit the NF-kB pathway, leading to reduced inflammation and tumor progression . Additionally, the antioxidant properties of these compounds contribute to their protective effects against oxidative stress-related diseases.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a structurally related thiazolidinone in vitro. The results indicated that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 µM to 15 µM .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of thiazolidinone derivatives against clinical isolates of bacteria. The study found that certain modifications led to enhanced antibacterial potency compared to standard antibiotics like ampicillin .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory and analgesic activities. For instance, studies have synthesized enaminonitrile derivatives based on the pyrazol structure as potential novel anti-inflammatory agents. These compounds have shown promising results in preclinical models, suggesting their efficacy in treating conditions characterized by inflammation and pain .

Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action. The incorporation of phenyl and thiazolidinone moieties is believed to enhance the compound's ability to inhibit tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

StepReactionConditionsYield (%)
1Condensation of dimethyl pyrazole with aldehydeReflux in ethanol85%
2Thiazolidinone formationHeating with thioketone75%
3Final purificationCrystallization from methanol90%

Biological Studies

In vitro Studies
Biological assays have been conducted to evaluate the anti-inflammatory and anticancer activities of the compound. In vitro studies using human cancer cell lines have shown that this thiazolidinone derivative can induce apoptosis and inhibit cell proliferation .

In vivo Studies
Further research includes in vivo models to assess the therapeutic potential of this compound in animal models of inflammation and cancer. Preliminary results indicate a significant reduction in tumor size and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₂₂H₁₉N₃O₄S₂ 453.53 4-hydroxy-3-methoxybenzylidene, 1,5-dimethylpyrazole E-configuration; hydroxy/methoxy groups for H-bonding
(5E)-3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-{[5-(4-nitrophenyl)furyl]methylene}-2-thioxo-thiazolidin-4-one C₂₅H₁₈N₄O₅S₂ 518.56 5-(4-nitrophenyl)furylmethylene Nitro group (electron-withdrawing); furan ring enhances π-π stacking
624724-20-5: (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-thiazolidin-4-one C₂₉H₂₂ClN₃O₃S₂ 568.09 3-chloro-4-methoxyphenyl, Z-configuration Chlorine substituent (lipophilic); Z-isomer may alter steric interactions
606954-69-2: (5E)-5-(4-ethylbenzylidene)-2-(4-propoxyphenyl)thiazolo-triazolone C₂₄H₂₃N₃O₂S 425.52 4-ethylbenzylidene, 4-propoxyphenyl Alkyl chains increase lipophilicity; lacks pyrazole ring

Key Comparisons

Substituent Effects on Reactivity and Solubility: The target compound’s 4-hydroxy-3-methoxybenzylidene group provides polar functional groups, improving water solubility compared to the nitro-furyl derivative (, .56 g/mol), which is more lipophilic due to the nitro group and furan ring .

Stereochemical and Conformational Differences :

  • The E-configuration in the target compound contrasts with the Z-isomer in 624724-20-3. This stereochemical variation impacts molecular geometry, affecting interactions with biological targets (e.g., enzyme active sites) .

Hydrogen-Bonding and Crystallinity :

  • The hydroxy group in the target compound enables strong hydrogen bonds, as discussed in , which may enhance crystalline stability compared to the nitro-furyl analog, which relies more on van der Waals interactions .

Biological Activity Implications: Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., nitro in ) often show enhanced antimicrobial activity but may have higher cytotoxicity. The target compound’s hydroxy/methoxy groups could offer a balance between efficacy and safety . Anticancer Activity: The chloro-substituted analog (624724-20-5) may exhibit greater cytotoxicity due to the halogen’s ability to disrupt cellular processes, whereas the target compound’s polar groups might favor selective targeting .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 4-hydroxy-3-methoxybenzylidene group in the target compound likely enhances antioxidant and anti-inflammatory activities compared to nitro- or chloro-substituted analogs, as phenolic groups are known free-radical scavengers .
  • Crystallography and Stability : highlights the use of SHELX software for crystal structure determination. The target compound’s hydrogen-bonding network () suggests a stable crystalline form, advantageous for formulation .
  • Pharmacokinetics : The lower molar mass (453.53 g/mol) and polar groups of the target compound may improve oral bioavailability compared to bulkier analogs like the nitro-furyl derivative (518.56 g/mol) .

Q & A

Q. What are the typical synthesis steps for this compound, and what purification methods are recommended?

The synthesis involves multi-step organic reactions, including condensation of a pyrazolone derivative with a substituted benzylidene-thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation to form the benzylidene-thiazolidinone core .
  • Nucleophilic substitution or cyclization reactions to introduce the pyrazolone moiety .
  • Purification via recrystallization (methanol/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry .
  • Mass spectrometry (ESI-TOF) for molecular weight confirmation .
  • IR spectroscopy to identify functional groups (e.g., C=O, C=S stretches) .
  • X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Q. How can researchers screen the biological activity of this compound?

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Antioxidant activity : DPPH radical scavenging assay .
    • Anti-inflammatory potential : COX-2 inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance condensation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yields >80% .

Q. What strategies address contradictory biological activity data across similar thiazolidinone derivatives?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and compare activity trends .
  • Dose-response assays : Validate activity thresholds using IC₅₀/EC₅₀ calculations .
  • Mechanistic studies : Probe binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase, human COX-2) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light sensitivity : UV-vis spectroscopy under controlled light exposure .

Q. How can structural modifications enhance solubility or bioavailability?

  • Introduce hydrophilic groups : Replace methoxy with sulfonate or hydroxyl groups .
  • Prodrug design : Esterify the thioxo group to improve membrane permeability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites .
  • Toxicity screening : Acute/chronic toxicity studies in zebrafish or murine models .

Q. How does crystallographic data inform the design of analogs with improved activity?

  • Torsion angle analysis : Identify rigid vs. flexible regions to optimize binding .
  • Intermolecular interactions : Map hydrogen bonds/π-π stacking in crystal lattices to guide substituent placement .
  • Polymorph screening : Compare bioactivity of different crystal forms .

Methodological Resources

  • Synthetic protocols : Multi-step routes with yield optimization .
  • Analytical workflows : Combined NMR/MS/IR for structural validation .
  • Biological assay kits : Commercially available COX-2 and DPPH kits .

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